2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a compound belonging to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their inhibition potency against cancer targets . The compound’s structure includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a benzene ring substituted with a methoxy group at the 2-position .
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol and an acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound inhibits cyclin-dependent kinases (cdks), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound arrests cell proliferation in cancer cells . Additionally, it suppresses anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in various tumors . The compound’s inhibitory activity against influenza viruses and other pathogens is attributed to its ability to interfere with viral replication and protein synthesis .
Comparison with Similar Compounds
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide can be compared with other diaminopyrimidine derivatives, such as:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N5O2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C15H19N5O2S/c1-3-11(23-15-19-12(16)8-13(17)20-15)14(21)18-9-6-4-5-7-10(9)22-2/h4-8,11H,3H2,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
UXGFILFDEDLGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.